1h-Indazole-4-carbaldehyde,3-bromo-

Vue d'ensemble

Description

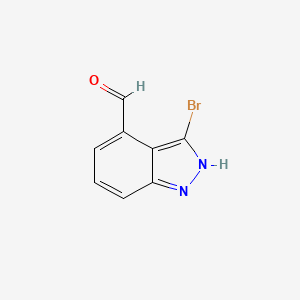

1H-Indazole-4-carbaldehyde,3-bromo- is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. This compound is of significant interest in medicinal chemistry due to its potential as a building block for various biologically active molecules .

Méthodes De Préparation

The synthesis of 1H-Indazole-4-carbaldehyde,3-bromo- typically involves multiple steps. One common method starts with the preparation of 2-bromo-6-fluorobenzaldehyde from 1-bromo-3-fluorobenzene. This intermediate is then cyclized to form 4-bromo-1H-indazole . The reaction conditions often involve the use of reagents like n-butyllithium in dry tetrahydrofuran at low temperatures .

Analyse Des Réactions Chimiques

1H-Indazole-4-carbaldehyde,3-bromo- undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common reagents used in these reactions include hydrazine hydrate, phthalic anhydride, and various aryl halides . The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

Key Role in Drug Synthesis

1H-Indazole-4-carbaldehyde,3-bromo- serves as a crucial intermediate in the synthesis of pharmaceutical agents. Its derivatives are known for their potential anti-cancer, anti-inflammatory, and antimicrobial properties. The bromine substitution enhances the reactivity of the compound, making it suitable for various chemical transformations necessary for drug development.

Case Study: Anticancer Activity

Research has demonstrated that indazole derivatives exhibit cytotoxic effects on cancer cells. For instance, a study highlighted the synthesis of new indazole derivatives incorporating 1H-Indazole-4-carbaldehyde,3-bromo-, which showed promising results against specific cancer cell lines through modulation of signaling pathways involved in cell proliferation and apoptosis.

Biochemical Research

Enzyme Inhibition and Receptor Binding

The compound is utilized in biochemical studies to investigate enzyme inhibition and receptor interactions. Understanding these mechanisms can lead to the development of targeted therapies for various diseases.

Case Study: Enzyme Interaction

A study focused on the interaction of 1H-Indazole-4-carbaldehyde,3-bromo- with specific kinases revealed its potential as a modulator of phosphorylation states in proteins. This modulation can significantly impact cellular signaling pathways related to cancer progression.

Material Science

Polymer Formulations and Coatings

In materials science, 1H-Indazole-4-carbaldehyde,3-bromo- is incorporated into polymer formulations to enhance material properties such as durability and thermal stability. Its unique chemical structure allows it to act as a building block for advanced materials.

Data Table: Material Properties Enhancement

| Property | Before Addition | After Addition |

|---|---|---|

| Thermal Stability | Moderate | High |

| Mechanical Strength | Low | Improved |

| Chemical Resistance | Moderate | High |

Fluorescent Probes

Biological Imaging Applications

The compound is also used as a precursor for synthesizing fluorescent probes essential in biological imaging and diagnostics. These probes facilitate the visualization of biological processes in real-time.

Case Study: Imaging Techniques

Research involving the synthesis of fluorescent probes from 1H-Indazole-4-carbaldehyde,3-bromo- demonstrated its effectiveness in tracking cellular processes under fluorescence microscopy, providing insights into cellular dynamics.

Organic Synthesis

Versatile Reagent

As a versatile reagent in organic synthesis, 1H-Indazole-4-carbaldehyde,3-bromo- enables chemists to construct complex molecules efficiently. Its utility spans across various synthetic pathways leading to diverse chemical entities.

Data Table: Synthetic Pathways Utilized

| Reaction Type | Example Compound | Yield (%) |

|---|---|---|

| Condensation | 2-Aminoindazole | 85 |

| Cyclization | Indazole Derivative | 78 |

| Substitution | Bromo-indazole | 90 |

Mécanisme D'action

The mechanism of action of 1H-Indazole-4-carbaldehyde,3-bromo- involves its interaction with specific molecular targets. For instance, it can act as an inhibitor in the RAS/RAF/MEK/ERK and PI3K/AKT/PTEN/MTOR pathways . The bromine and aldehyde groups play crucial roles in modulating the compound’s activity and binding affinity to these targets .

Comparaison Avec Des Composés Similaires

1H-Indazole-4-carbaldehyde,3-bromo- can be compared with other indazole derivatives such as:

6-Bromo-1H-indazole-4-carboxaldehyde: Similar in structure but with the bromine atom at a different position.

1H-Indazole-3-carboxaldehyde: Lacks the bromine atom but has similar reactivity and applications.

The uniqueness of 1H-Indazole-4-carbaldehyde,3-bromo- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

1H-Indazole-4-carbaldehyde, 3-bromo- is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a bromine atom at the 3-position and an aldehyde functional group at the 4-position, which contribute to its reactivity and potential therapeutic applications.

The synthesis of 1H-Indazole-4-carbaldehyde, 3-bromo- can be achieved through various methods, including the Suzuki-Miyaura reaction. This compound serves as an intermediate in the development of more complex molecules, particularly in pharmaceuticals. Its unique structure allows it to participate in multiple chemical reactions, enhancing its versatility in organic synthesis.

Biological Activities

1H-Indazole-4-carbaldehyde, 3-bromo- exhibits a range of biological activities, particularly in the areas of anticancer, anti-inflammatory, and antimicrobial properties. The presence of the aldehyde and bromine functionalities plays a crucial role in its interaction with various biological targets.

Anticancer Activity

Research indicates that indazole derivatives, including 1H-Indazole-4-carbaldehyde, 3-bromo-, have shown promising anticancer properties. For example, studies have demonstrated that modifications to the indazole scaffold can enhance cytotoxicity against various cancer cell lines. The compound's ability to inhibit specific enzymes involved in cancer progression suggests its potential as a therapeutic agent .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against several pathogens. Notably, derivatives of indazole have shown effectiveness against Candida species, including Candida albicans and Candida glabrata. In vitro studies have reported minimum inhibitory concentrations (MIC) that indicate significant antifungal activity .

Table 1: Summary of Biological Activities

| Activity | Target Organism/Cell Line | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Anticancer | Various Cancer Cell Lines | Varies by derivative |

| Antifungal | C. albicans | 3.807 mM (for certain derivatives) |

| C. glabrata | 15.227 mM (for certain derivatives) |

The mechanisms underlying the biological activities of 1H-Indazole-4-carbaldehyde, 3-bromo- are multifaceted:

- Enzyme Inhibition : The compound interacts with enzymes critical for cancer cell proliferation and survival.

- Receptor Modulation : It may modulate receptor activity involved in inflammatory responses.

- Biofilm Disruption : In antimicrobial contexts, it has been shown to inhibit biofilm formation in Candida species, which is crucial for their pathogenicity .

Case Studies and Research Findings

Recent studies have focused on the synthesis of various indazole derivatives to explore structure-activity relationships (SAR). For instance, a study involving a series of 3-phenyl-1H-indazole derivatives revealed that certain substitutions significantly enhanced antifungal activity against resistant strains of C. glabrata. Compound modifications led to MIC values as low as 100 µM against these strains .

Another research effort highlighted the potential use of indazole derivatives as antimicrobial agents against Gram-positive bacteria. The findings indicated that these compounds not only exhibit bactericidal properties but also possess the ability to disrupt biofilms formed by resistant strains .

Propriétés

IUPAC Name |

3-bromo-2H-indazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-8-7-5(4-12)2-1-3-6(7)10-11-8/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAQLEDBSEAQAKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNC(=C2C(=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.